molecular formula C9H6N2O2S B2984586 5-Nitro-2-(3-thienyl)pyridine CAS No. 937602-39-6

5-Nitro-2-(3-thienyl)pyridine

Cat. No.: B2984586
CAS No.: 937602-39-6
M. Wt: 206.22
InChI Key: MFGDQOROSUNYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) and Thiophene (B33073) Hybrid Systems in Contemporary Chemical Science

Pyridine and thiophene rings are fundamental heterocyclic systems that feature prominently in a vast array of functional molecules. Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of many natural products, pharmaceuticals, and agrochemicals. ntnu.no Its derivatives are known to exhibit a wide spectrum of biological activities. ntnu.no Similarly, thiophene, a five-membered aromatic ring with a sulfur atom, is recognized as a privileged pharmacophore in medicinal chemistry due to its diverse biological properties. The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding.

The hybridization of these two distinct heterocyclic systems into a single molecular framework, creating thienylpyridines, is a well-established strategy in modern drug design and materials science. ntnu.no This approach allows for the combination of the unique electronic and steric properties of both rings, often leading to synergistic effects and novel functionalities. These hybrid systems are explored for their potential in developing new therapeutic agents with activities including antimicrobial, anti-inflammatory, and anticancer properties. ntnu.nomdpi.com

Overview of Nitro-Substituted Heterocycles in Advanced Research

The introduction of a nitro (NO₂) group onto a heterocyclic scaffold profoundly alters its chemical and physical properties. The nitro group is a potent electron-withdrawing group, which can significantly influence the electron density distribution within the aromatic ring system. researchgate.net This electronic perturbation affects the molecule's reactivity, stability, and intermolecular interactions.

In the field of materials science, nitro-substituted heterocycles are extensively investigated as high-performance energetic materials due to their high density and thermal stability. acs.org In medicinal chemistry, the nitro group is a key functional group in a number of established drugs and clinical candidates. Nitroaromatic compounds have demonstrated a broad range of biological activities, including antibacterial, antifungal, and antiparasitic effects. mdpi.com The presence of a nitro group can also render a molecule susceptible to bioreduction in hypoxic environments, a property exploited in the design of hypoxia-activated prodrugs for cancer therapy.

Rationale for Investigating 5-Nitro-2-(3-thienyl)pyridine as a Core Research Scaffold

The compound this compound emerges as a molecule of significant research interest due to the strategic combination of its three core components: the pyridine ring, the thiophene ring, and the nitro group. The rationale for its investigation as a core research scaffold is built upon the potential to harness the synergistic effects of these moieties.

The 2-(3-thienyl)pyridine (B1265745) core provides a robust and sterically defined framework that combines the hydrogen-bonding capabilities and coordination properties of the pyridine nitrogen with the electronic characteristics of the thiophene ring. The placement of the nitro group at the 5-position of the pyridine ring is particularly strategic. This position is electronically activated, making the compound a valuable intermediate for further chemical modifications and the synthesis of more complex molecular architectures. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyridine ring, influencing its reactivity in nucleophilic substitution reactions.

Furthermore, the integration of these three components suggests potential applications across various scientific domains. The established biological activities of both pyridine-thiophene hybrids and nitroaromatics provide a strong impetus for exploring this compound and its derivatives as potential new therapeutic agents. In materials science, the electronic properties conferred by the nitro group, combined with the conjugated thienylpyridine system, make it a candidate for investigation in the field of organic electronics. Therefore, this compound stands as a versatile building block with considerable potential for discovery and innovation in both medicinal and materials chemistry.

Compound Data

PropertyValue
Compound Name This compound
Molecular Formula C₉H₆N₂O₂S
Molecular Weight 206.22 g/mol
CAS Number 117962-85-1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-thiophen-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-11(13)8-1-2-9(10-5-8)7-3-4-14-6-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGDQOROSUNYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Nitro 2 3 Thienyl Pyridine and Analogues

Three-Component Ring Transformation Utilizing Dinitropyridone, Ketones, and Nitrogen Sources

A powerful method for synthesizing substituted nitropyridines involves a three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.govacs.org This dinitropyridone serves as a synthetic equivalent of the unstable nitromalonaldehyde. nih.govnih.gov The reaction proceeds by treating the dinitropyridone with a ketone and a nitrogen source, such as ammonia (B1221849). nih.govnih.gov This approach is particularly useful for synthesizing 2-substituted or 2,3-disubstituted 5-nitropyridines that are otherwise difficult to obtain. acs.org The versatility of this method allows for the introduction of various substituents onto the pyridine (B92270) ring by simply changing the ketone starting material. For instance, using aromatic ketones leads to the formation of 2-arylated-5-nitropyridines. kochi-tech.ac.jp

The proposed mechanism for this transformation begins with the enol form of the ketone attacking the dinitropyridone. acs.orgkochi-tech.ac.jp The resulting adduct then reacts with the nitrogen source to form an enamine intermediate. acs.orgkochi-tech.ac.jp Intramolecular cyclization of this enamine leads to a bicyclic intermediate, which subsequently undergoes ring-opening and aromatization by eliminating a stable nitroacetamide group to yield the final nitropyridine product. acs.org

Variants Employing Ammonium (B1175870) Acetate (B1210297) as a Nitrogen Source

Ammonium acetate is a convenient and more user-friendly alternative to ammonia as the nitrogen source in the three-component ring transformation of dinitropyridone. chim.itacs.org Its use facilitates the synthesis of not only nitropyridines but also nitroanilines. nih.govnih.gov The reaction of dinitropyridone with ketones or aldehydes in the presence of ammonium acetate provides access to a range of functionalized 5-nitropyridines and their analogs. chim.itacs.orgkochi-tech.ac.jp For example, the reaction with aldehydes allows for the synthesis of 3-alkylated/arylated 5-nitropyridines. acs.org Similarly, employing α,β-unsaturated ketones as the carbonyl component leads to the formation of 2-alkenyl/alkynyl-5-nitropyridines, a class of compounds not easily accessible through traditional cross-coupling methods like the Heck or Sonogashira reactions. oup.com

The reaction conditions, such as the amount of ammonium acetate and the heating method, can significantly influence the reaction yield. It has been observed that using a larger excess of ammonium acetate can improve the yield, and microwave heating can be more effective than conventional heating, reducing reaction times and increasing yields. acs.orgkochi-tech.ac.jp

Carbonyl CompoundNitrogen SourceProductYield (%)Reference
ButanalAmmonium Acetate3-Ethyl-5-nitropyridine26-58 acs.org
Aromatic KetonesAmmonium Acetate2-Aryl-5-nitropyridinesGood to Excellent kochi-tech.ac.jp
α,β-Unsaturated KetonesAmmonium Acetate2-Alkenyl/Alkynyl-5-nitropyridines21-88 oup.com

Chemical Reactivity and Derivatization Pathways of 5 Nitro 2 3 Thienyl Pyridine

Electron-Withdrawing Effects of the Nitro Group on Reactivity

The nitro group (NO₂) at the 5-position of the pyridine (B92270) ring exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. This deactivation significantly influences the reactivity of the entire molecule. For instance, the presence of a nitro group can stabilize intermediates formed during nucleophilic substitution reactions. abertay.ac.uk The electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient, which in turn affects the propensity for electrophilic substitution on the adjoined thienyl ring. sci-hub.st This deactivating effect is a critical consideration in planning synthetic transformations involving this compound.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack. While specific studies on 5-Nitro-2-(3-thienyl)pyridine are limited, the general principles of nucleophilic substitution on nitropyridines are well-established. abertay.ac.uk

Regioselective Nucleophilic Attack on the Pyridine Ring Nitrogen

The nitrogen atom of the pyridine ring, being inherently electron-deficient, is a primary site for nucleophilic attack. This is particularly true for N-alkylation reactions. For example, pyridine and its derivatives can be alkylated by organolithium reagents. abertay.ac.uk The quaternization of a similar heterocyclic system, 2-(2-thienyl)oxazolo[4,5-b]pyridine, with methyl iodide proceeds at the pyridine ring nitrogen, demonstrating the susceptibility of the pyridine nitrogen to nucleophilic attack. sci-hub.st

Electrophilic Aromatic Substitution on the Thienyl Moiety

The thiophene (B33073) ring is generally more susceptible to electrophilic aromatic substitution than benzene. However, in this compound, the strong deactivating effect of the nitropyridyl substituent significantly hinders this reactivity. sci-hub.st Despite this deactivation, electrophilic substitution on the thienyl moiety can be achieved under forcing conditions. For a related compound, 2-(2-thienyl)oxazolo[4,5-b]pyridine, nitration required the use of fuming nitric acid in polyphosphoric acid to introduce a nitro group at the 5-position of the thiophene ring. sci-hub.st This demonstrates that while challenging, regioselective electrophilic substitution on the thiophene ring is possible.

Reduction of the Nitro Group to Amine Functionalities for Further Derivatization

The reduction of the nitro group to an amine is a pivotal transformation, converting a strongly deactivating group into a strongly activating one. This opens up a plethora of possibilities for further derivatization. masterorganicchemistry.com This reduction can be accomplished using various methods, including catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel, or by using metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com For example, the reduction of nitroarenes to anilines is a common industrial process. wikipedia.org The resulting amino group can then participate in a wide range of reactions, including diazotization, acylation, and condensation, providing a versatile handle for constructing more complex molecules. ntnu.no

Functionalization and Derivatization via Condensation and Cyclization Reactions

The core structure of this compound and its derivatives serves as a scaffold for the synthesis of various fused heterocyclic systems through condensation and cyclization reactions. These reactions often involve the amine functionality obtained from the reduction of the nitro group, or other reactive sites introduced through prior modifications.

Formation of Fused Heterocyclic Systems (e.g., Pyrazoline, Thiazolone, Pyridazine)

The derivatized forms of this compound can be utilized to construct a variety of fused heterocyclic rings with potential biological activities.

Pyrazolines: These five-membered heterocyclic compounds can be synthesized through the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives. rsc.orgrsc.org A thienyl-containing chalcone, for instance, can react with hydrazine hydrate (B1144303) to form a pyrazoline ring.

Thiazolones: Thiazolone derivatives can be prepared from thiosemicarbazide (B42300) precursors. For example, a 1-thiocarbamoyl-3-(thien-2-yl)-2-pyrazoline can be reacted with chloroacetic acid to yield a thiazolone ring fused to the pyrazoline. arkat-usa.org Further condensation of the active methylene (B1212753) group of the thiazolone ring with aromatic aldehydes can introduce additional diversity. arkat-usa.orgresearchgate.net

Pyridazines: Pyridazine (B1198779) rings can be formed through cyclization reactions of 1,4-dicarbonyl precursors with hydrazine or through functionalization of existing pyridazine structures. mdpi.com For instance, 3-oxo-2-arylhydrazonopropanals can react with active methylene compounds in acetic anhydride (B1165640) to form pyridazin-3-one derivatives. nih.govresearchgate.net These pyridazinones can then be further elaborated. nih.gov

Synthesis of Thiadiazole and Pyrimidine (B1678525) Derivatives

The chemical framework of this compound serves as a valuable scaffold for the synthesis of more complex heterocyclic systems, including thiadiazoles and pyrimidines. The derivatization pathways to these compounds typically necessitate initial functional group manipulation of the starting material, primarily focusing on the reactive nitro group. The strategic reduction of the nitro moiety to a primary amine is a crucial first step, yielding 5-Amino-2-(3-thienyl)pyridine. This amino derivative is a versatile intermediate for subsequent cyclization reactions to construct the desired five- and six-membered heterocyclic rings.

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives

The construction of a 1,3,4-thiadiazole ring onto the 2-(3-thienyl)pyridine (B1265745) core generally proceeds through a thiosemicarbazide intermediate. The synthesis begins with the reduction of this compound to 5-Amino-2-(3-thienyl)pyridine. The resulting amine can then be converted into a thiosemicarbazide derivative by reaction with thiophosgene (B130339) to form an isothiocyanate, followed by reaction with hydrazine, or by direct reaction with a thiosemicarbazide-forming reagent. This intermediate can then undergo cyclization under various conditions to yield the final 1,3,4-thiadiazole derivatives.

A common and effective method for the cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles involves the use of an acid catalyst, such as sulfuric acid or phosphoric acid. sphinxsai.com Alternatively, oxidative cyclization can be achieved using reagents like ferric chloride. The specific substituent at the 5-position of the thiadiazole ring can be varied depending on the choice of the cyclizing agent, which is often a carboxylic acid or its derivative. For instance, reacting the thiosemicarbazide with an appropriate acyl chloride or carboxylic acid will introduce a corresponding substituent onto the thiadiazole ring. sphinxsai.com

The general synthetic pathway is outlined below:

Step 1: Reduction of the Nitro Group The nitro group of this compound is reduced to an amino group to form 5-Amino-2-(3-thienyl)pyridine. Common reducing agents for this transformation include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

Step 2: Formation of Thiosemicarbazide The 5-Amino-2-(3-thienyl)pyridine is converted to the corresponding thiosemicarbazide, N-(2-(3-thienyl)pyridin-5-yl)hydrazine-1-carbothioamide.

Step 3: Cyclization to form 1,3,4-Thiadiazole The thiosemicarbazide intermediate is cyclized to afford the 5-substituted-2-(2-(3-thienyl)pyridin-5-ylamino)-1,3,4-thiadiazole. The substituent is determined by the cyclizing reagent.

A summary of reagents for the synthesis of 1,3,4-thiadiazole derivatives from the key amino intermediate is presented in the table below.

Starting MaterialReagent(s)Intermediate ProductCyclization ConditionFinal Product
5-Amino-2-(3-thienyl)pyridine1. CS₂/KOH 2. Hydrazine hydratePotassium dithiocarbazinateAcid catalyst5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-thienyl)pyridine
5-Amino-2-(3-thienyl)pyridinePhenyl isothiocyanate1-Phenyl-4-(2-(3-thienyl)pyridin-5-yl)thiosemicarbazideOxidative cyclization (e.g., FeCl₃)5-(Phenylamino)-2-(2-(3-thienyl)pyridin-5-yl)-1,3,4-thiadiazole
N-(2-(3-thienyl)pyridin-5-yl)hydrazine-1-carbothioamideR-COOH (Carboxylic acid)-H₂SO₄ or POCl₃2-(Alkyl/Aryl)-5-(2-(3-thienyl)pyridin-5-ylamino)-1,3,4-thiadiazole
N-(2-(3-thienyl)pyridin-5-yl)hydrazine-1-carbothioamideAcetyl chloride-Reflux2-Methyl-5-(2-(3-thienyl)pyridin-5-ylamino)-1,3,4-thiadiazole

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives from 5-Amino-2-(3-thienyl)pyridine involves the condensation of the amino group with a 1,3-dielectrophilic synthon. This classical approach allows for the construction of the pyrimidine ring fused or appended to the pyridine core. A variety of reagents can serve as the source for the additional carbon and nitrogen atoms required to form the pyrimidine ring.

One of the most common methods is the reaction of the aminopyridine with β-dicarbonyl compounds such as β-diketones, β-ketoesters, or malonic esters in the presence of an acid or base catalyst. rsc.orgorganic-chemistry.org For example, the reaction with a β-diketone like acetylacetone (B45752) would lead to a dimethyl-substituted pyrimidine ring. The use of ethyl acetoacetate (B1235776) would result in a methyl-substituted pyrimidinone derivative.

Another versatile method involves the use of β-formyl enamides or enaminonitriles which can cyclize with the aminopyridine to form the pyrimidine ring system. rsc.org Multicomponent reactions, such as the Biginelli reaction or variations thereof, can also be employed, where the aminopyridine, an aldehyde, and a β-ketoester are reacted together in a one-pot synthesis. rsc.orgbrieflands.com

The general synthetic pathway is as follows:

Step 1: Reduction of the Nitro Group As with the thiadiazole synthesis, the initial step is the reduction of this compound to 5-Amino-2-(3-thienyl)pyridine.

Step 2: Condensation and Cyclization The 5-Amino-2-(3-thienyl)pyridine is reacted with a suitable 1,3-dielectrophile to construct the pyrimidine ring. The choice of the reagent will determine the substitution pattern on the resulting pyrimidine.

Below is a table summarizing potential reagents for the synthesis of pyrimidine derivatives from 5-Amino-2-(3-thienyl)pyridine.

Starting MaterialReagent(s)Reaction ConditionsFinal Product (General Structure)
5-Amino-2-(3-thienyl)pyridineAcetylacetone (2,4-pentanedione)Acid or base catalysis, reflux2,4-Dimethyl-pyrimido[4,5-b]pyridine derivative
5-Amino-2-(3-thienyl)pyridineEthyl acetoacetateBase catalysis (e.g., NaOEt), reflux2-Methyl-4-oxo-pyrimido[4,5-b]pyridine derivative
5-Amino-2-(3-thienyl)pyridineDiethyl malonateStrong base (e.g., NaOEt), reflux2,4-Dihydroxy-pyrimido[4,5-b]pyridine derivative
5-Amino-2-(3-thienyl)pyridineDimethylformamide dimethyl acetal (B89532) (DMF-DMA)RefluxN'-(2-(3-thienyl)pyridin-5-yl)-N,N-dimethylformimidamide
N'-(2-(3-thienyl)pyridin-5-yl)-N,N-dimethylformimidamideAmmonia (B1221849) or Ammonium (B1175870) saltReflux in acetic acidUnsubstituted pyrimido[4,5-b]pyridine derivative

These synthetic pathways provide a versatile platform for creating a library of novel thiadiazole and pyrimidine derivatives based on the this compound scaffold, enabling further exploration of their chemical and biological properties.

Advanced Research Applications of 5 Nitro 2 3 Thienyl Pyridine and Its Derivatives

Applications in Materials Science

The exploration of novel organic materials for advanced electronic and photonic applications is a rapidly growing field of research. The unique electronic properties of 5-Nitro-2-(3-thienyl)pyridine, derived from its constituent aromatic and functional groups, position it as a promising candidate for the development of new materials with tailored functionalities.

Organic Electronics and Semiconductor Development

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules and polymers to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the charge transport characteristics of the organic materials used.

Derivatives of this compound are being investigated for their potential as organic semiconductors. The combination of the electron-donating thiophene (B33073) ring and the electron-accepting nitropyridine ring creates a donor-acceptor (D-A) structure. This intramolecular charge transfer character is a key feature in the design of organic semiconducting materials. By modifying the substituents on either the pyridine (B92270) or thiophene rings, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be finely tuned, which is critical for optimizing charge injection and transport in electronic devices.

Research into copolymers incorporating thiophene and pyridine units has shown that these materials can exhibit p-type (hole-transporting) or n-type (electron-transporting) semiconductor behavior. The presence of the strongly electron-withdrawing nitro group in this compound derivatives would likely favor the development of n-type materials, which are essential for the fabrication of efficient organic electronic devices.

PropertyInfluence of Molecular StructurePotential Application
Charge Carrier Mobility The degree of π-orbital overlap between adjacent molecules in the solid state.Higher mobility materials are sought for faster and more efficient OFETs and OPVs.
Energy Levels (HOMO/LUMO) The electron-donating and electron-withdrawing nature of the constituent aromatic rings and functional groups.Tuning these levels is crucial for matching with electrode work functions and optimizing device performance.
Band Gap The energy difference between the HOMO and LUMO.A lower band gap is often desirable for absorbing a broader range of the solar spectrum in OPVs.

Conductive Polymers and Advanced Material Fabrication

Conductive polymers are organic polymers that possess intrinsic electrical conductivity. These materials combine the processing advantages of polymers with the electronic properties of metals or semiconductors. Thiophene-based polymers, such as polythiophene and its derivatives, are among the most extensively studied classes of conductive polymers due to their excellent stability and high conductivity in the doped state.

Monomers based on this compound can be utilized in the synthesis of novel conductive polymers. The thienyl group provides a site for oxidative polymerization, a common method for preparing conductive polymers. The resulting polymer would feature a backbone with alternating pyridine and thiophene units. The electronic properties of such a polymer would be significantly influenced by the nitro group on the pyridine ring. This electron-withdrawing group would lower the energy levels of the polymer backbone, potentially leading to materials with high electron affinity.

The fabrication of advanced materials from these polymers can be achieved through various techniques, including solution processing and electropolymerization. The ability to deposit thin, uniform films of these materials is crucial for their integration into electronic devices. The solubility and processing characteristics of polymers derived from this compound can be tailored by introducing appropriate side chains onto the polymer backbone.

Role in Coordination Chemistry

The presence of nitrogen and sulfur heteroatoms in this compound makes it and its derivatives excellent candidates for use as ligands in coordination chemistry. The lone pair of electrons on the pyridine nitrogen atom is a primary site for coordination to metal ions.

Ligand Design for Metal Complexes

The design of ligands is a cornerstone of coordination chemistry, as the properties of a metal complex are largely determined by the nature of the ligands surrounding the central metal ion. The 2-(3-thienyl)pyridine (B1265745) scaffold provides a bidentate N,S-coordination site, although coordination through the pyridine nitrogen is generally more favorable. The electronic properties of the ligand can be systematically tuned by the introduction of substituents.

The nitro group in this compound acts as a strong electron-withdrawing group, which reduces the electron density on the pyridine ring. This, in turn, decreases the basicity of the pyridine nitrogen, affecting its coordination affinity for metal ions. This modulation of the ligand's electronic properties can be exploited to fine-tune the redox potentials and catalytic activity of the resulting metal complexes.

Metal IonPotential Coordination GeometryResearch Interest
Transition Metals (e.g., Ru, Rh, Pd, Pt) Octahedral, Square PlanarCatalysis, Photophysics, Luminescent materials
Lanthanide Metals (e.g., Eu, Tb) Higher coordination numbersLuminescent probes, Bio-imaging
Main Group Metals (e.g., Sn, Pb) Varied geometriesMaterials science, Lewis acidity

Development of Catalytic Systems

Metal complexes are widely used as catalysts in a vast array of chemical transformations. The catalytic activity of a metal complex is highly dependent on the electronic and steric environment created by the coordinated ligands. Pyridine-containing ligands have been extensively used in the development of catalysts for various organic reactions.

Metal complexes of this compound and its derivatives are being explored as potential catalysts. The thienylpyridine framework can stabilize a variety of metal centers in different oxidation states. The electron-withdrawing nitro group can enhance the Lewis acidity of the metal center, which can be beneficial for certain catalytic reactions. Furthermore, the thiophene moiety offers possibilities for further functionalization, allowing for the introduction of chiral groups to develop asymmetric catalysts.

Sensor Technology (e.g., Environmental Pollutant Detection)

Chemical sensors are devices that can detect the presence of specific chemical species. A common approach in the design of chemical sensors is to use a molecule that exhibits a change in its physical properties, such as color or fluorescence, upon binding to the target analyte. Pyridine derivatives have been successfully employed as fluorescent sensors for the detection of various metal ions and environmental pollutants. mdpi.com

The conjugated π-system of this compound and its derivatives can give rise to fluorescence. Upon coordination of the pyridine nitrogen to a metal ion or interaction with a pollutant, the electronic structure of the molecule can be perturbed, leading to a change in its fluorescence properties (e.g., quenching or enhancement). This change can be used as a signal for the detection of the target species. The selectivity of the sensor can be tuned by modifying the structure of the ligand to create a binding pocket that is specific for a particular analyte. For instance, pyridine-functionalized probes have been designed for the recognition of hazardous nitro-aromatic compounds in environmental samples. nih.gov

AnalyteSensing MechanismPotential Application
Heavy Metal Ions Coordination to the pyridine nitrogen leading to fluorescence quenching or enhancement.Monitoring of water quality.
Nitroaromatic Explosives π-π stacking interactions and charge transfer, causing fluorescence quenching.Security and environmental monitoring.
Anions Hydrogen bonding or electrostatic interactions.Detection of pollutants in aqueous systems.

Utilization as a Building Block in Complex Organic Synthesis

The unique structural arrangement of this compound, featuring a nitro-activated pyridine ring linked to a thiophene moiety, makes it a valuable and versatile building block in the field of organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, facilitating a variety of chemical transformations.

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The this compound scaffold serves as a foundational precursor for the synthesis of a wide array of more complex heterocyclic systems. The presence of both the pyridine and thiophene rings, along with the reactive nitro group, provides multiple sites for chemical modification and annulation reactions to build fused ring systems.

Thienopyridines, the core structure of the target compound, are known to be instrumental in the synthesis of fused heterocyclic systems such as pyridothienopyrimidines and pyridothienotriazines scispace.com. The general strategy involves the chemical manipulation of functional groups on the thienopyridine core to facilitate cyclization reactions, leading to the formation of new rings. For instance, amino derivatives of thienopyridines can be reacted with various reagents to construct fused pyrimidine (B1678525) or triazine rings scispace.commdpi.comnih.govresearchgate.net. While direct examples starting from this compound are not extensively documented, the established reactivity of analogous thienopyridines provides a strong basis for its potential in this area.

The synthesis of various fused pyridine ring systems has been a subject of considerable research due to their diverse biological activities mdpi.com. Methodologies for constructing furo[2,3-b]pyridines, for example, involve either building the furan ring onto a pre-existing pyridine or constructing the pyridine ring onto a furan core ias.ac.in. This highlights the strategic importance of substituted pyridines as precursors in heterocyclic synthesis.

A general overview of the synthesis of various pyridine-based heterocyclic scaffolds is presented in the table below, illustrating the versatility of pyridine derivatives as starting materials.

Starting Material ClassReagents and ConditionsResulting Heterocyclic Scaffold
Thienopyridine aminoesterTriethyl orthoformate, then Hydrazine (B178648) hydrate (B1144303)Pyridothienopyrimidinone
4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thionesPhenacyl bromide, Chloro-N-arylacetamidesFused Thieno[2,3-b]pyridines
2-Aminofurans4,4,4-trifluoro-1,3-dicarbonyls4-Trifluoromethylfuro[2,3-b]pyridines
Bicyclic Thiazolo 2-PyridonesArynesThree-Dimensional Fused Heterocycles

Explorations in Novel Chemical Transformations

The reactivity of the this compound molecule allows for the exploration of novel chemical transformations. The nitro group, in particular, is a versatile functional group that can undergo a range of reactions. It can be reduced to an amino group, which then serves as a handle for further derivatization or for directing cyclization reactions.

Furthermore, the pyridine ring is susceptible to nucleophilic aromatic substitution, a reaction that is significantly activated by the presence of the electron-withdrawing nitro group. This allows for the introduction of a variety of nucleophiles onto the pyridine ring, leading to the synthesis of novel derivatives with potentially interesting properties. While specific novel transformations for this compound are a subject of ongoing research, the broader class of nitropyridines is known to participate in a variety of synthetic strategies.

Biological Research Applications (General Class, Excluding Specific Human Clinical Data)

The structural motif of a nitro-substituted heteroaromatic compound is present in numerous biologically active molecules. Consequently, this compound and its derivatives have been investigated for a range of potential biological applications, primarily in the preclinical research phase.

Lead Compound Identification in Drug Discovery Initiatives

In the realm of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better efficacy, selectivity, or pharmacokinetic parameters technologynetworks.com. The thieno[2,3-b]pyridine scaffold, a core component of the title compound, has been identified as a promising starting point for the development of new therapeutic agents.

For instance, derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have been identified as potent anti-proliferative agents against various cancer cell lines mdpi.com. These compounds have been the subject of extensive structure-activity relationship (SAR) studies to optimize their anticancer activity. In one such study, a library of 40 novel thieno[2,3-b]pyridine analogues were synthesized and evaluated, with the most potent compounds showing IC50 concentrations in the nanomolar range against HCT116 and MDA-MB-231 cancer cells mdpi.com.

Similarly, a class of thieno[2,3-b]pyridine derivatives was discovered as inhibitors of hepatic gluconeogenesis, a key process in type 2 diabetes researchgate.net. A hit compound with a thienopyridine core was identified through screening and subsequently optimized to yield more potent derivatives researchgate.net. Furthermore, pyridine and thieno[2,3-b]pyridine derivatives have been designed and synthesized as PIM-1 kinase inhibitors, a target in cancer therapy nih.gov.

The following table summarizes the identification of thienopyridine derivatives as lead compounds in different therapeutic areas.

Therapeutic AreaLead Compound ScaffoldBiological Target/Activity
Anticancer3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridinesAnti-proliferative activity
AntidiabeticThieno[2,3-b]pyridine derivativesHepatic gluconeogenesis inhibitors
AnticancerPyridine and thieno[2,3-b]pyridine derivativesPIM-1 kinase inhibitors

Investigation of Interactions with Biological Targets

Understanding the interaction of a compound with its biological target is crucial for rational drug design. For the thieno[2,3-b]pyridine class of compounds, several potential biological targets have been identified.

In the context of their anticancer activity, it is proposed that 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines may exert their effects by interfering with phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC) mdpi.com. Further studies have suggested other potential cellular targets, including tyrosyl-DNA phosphodiesterase 1 (TDP1), P2Y12 receptors, and adenosine A2A receptors, and they may also function by inhibiting microtubule assembly mdpi.com.

The mechanism of action for thieno[2,3-b]pyridine derivatives as hepatic gluconeogenesis inhibitors was found to be through the reduction of mRNA transcription levels of key gluconeogenic genes researchgate.net. For derivatives designed as PIM-1 kinase inhibitors, molecular docking studies were performed to understand their binding modes within the active site of the enzyme nih.gov.

Antimicrobial Activity Studies of Related Nitro-Heterocycles and Derivatives

Nitro-heterocyclic compounds have a long history as antimicrobial agents. The nitro group is often a key pharmacophore, being bioreduced within microbial cells to generate reactive nitrogen species that are toxic to the pathogen.

A synthesized nitrothiophene derivative, 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone, demonstrated significant bactericidal activity against multidrug-resistant Staphylococcus aureus and its biofilms, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16.0 µg/mL mdpi.com. The antimicrobial potential of various thieno[2,3-b]pyridine-based compounds has also been explored, with some derivatives showing promising activity against a panel of bacterial and fungal strains, with MIC values in the range of 4-16 μg/mL ekb.eg.

The table below presents antimicrobial activity data for some nitro-heterocyclic and thienyl-containing compounds.

Compound ClassOrganismMIC (µg/mL)
5-Nitro-2-thiophenecarbaldehyde derivativePan-susceptible S. aureus0.5 - 2.0
5-Nitro-2-thiophenecarbaldehyde derivativeMethicillin-resistant S. aureus (MRSA)1.0 - 16.0
5-Nitro-2-thiophenecarbaldehyde derivativeVancomycin-resistant S. aureus (VRSA)4.0
Thieno[2,3-b]pyridine-based compoundsVarious bacteria and fungi4 - 16
2-(5-nitro-2-furyl)-5-(n-buthylthio)-1,3,4-thiadiazoleStaphylococcus epidermidis and Bacillus subtilis< 0.5

Anti-cancer Agent Research and Biochemical Pathway Inhibition Studies

Derivatives of thienyl-pyridine have emerged as a significant area of interest in oncology research, demonstrating considerable anti-proliferative activity across a range of human cancer cell lines. These compounds exert their effects through various mechanisms, including the inhibition of key biochemical pathways essential for cancer cell growth and survival.

One prominent class of derivatives, thieno[2,3-b]pyridines, has shown potent activity against prostate, breast, and colon cancer cell lines. mdpi.com Research on prostate cancer cells revealed that these compounds can inhibit proliferation and motility, leading to cell cycle arrest at the G2/M phase, the formation of multinucleated cells, and ultimately, apoptosis (programmed cell death). In a study involving patient-derived prostate cancer explants, the lead compound DJ160 was effective in inhibiting cancer proliferation, even in samples that appeared resistant to the standard therapy enzalutamide.

In breast cancer research, a specific thieno[2,3-b]pyridine derivative, Compound 1, was found to be cytotoxic to both MDA-MB-231 (triple-negative) and MCF-7 (ER+) cell lines. nih.gov This compound was shown to induce apoptosis and significantly lower the percentage of cancer stem cells (CSCs) in the MDA-MB-231 cell line. nih.gov Mechanistically, the treatment prompted a metabolic shift from lipid to glucose metabolism, impacting pathways such as glycolysis/gluconeogenesis and pyruvate metabolism. nih.gov

Further studies have identified specific molecular targets for thienyl-pyridine derivatives. A series of thieno[2,3-c]pyridine derivatives were evaluated as potential inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein crucial for the stability of many proteins required for tumor cell growth. mdpi.com Compound 6i from this series demonstrated a broad spectrum of activity, with notable inhibitory effects on head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cell lines, and was found to induce G2 phase arrest. mdpi.com

Another important target is the Epidermal Growth Factor Receptor (EGFR), a key mediator in cellular proliferation that is often overexpressed in cancers. nih.gov Pyridothienopyrimidine derivatives have been investigated as EGFR kinase inhibitors. nih.gov Certain compounds in this class, such as 3a , 5a , and 9b , exhibited potent cytotoxic activity against human liver (HepG-2) and breast (MCF-7) cancer cell lines, with inhibitory concentrations (IC₅₀) in the low micromolar range. nih.gov Their activity was linked to the suppression of EGFR, with IC₅₀ values against the enzyme being more potent than the reference drug erlotinib. nih.gov

The table below summarizes the in vitro anticancer activity of various thienyl-pyridine derivatives against several human cancer cell lines.

Insecticidal Efficacy Investigations of Thienyl-Pyridine Derivatives

Thienyl-pyridine derivatives have also been investigated for their potential as insecticides, showing efficacy against various agricultural pests. Research has focused on synthesizing novel derivatives and evaluating their toxicity against insects such as aphids and moths.

Several studies have documented the insecticidal activity of new thienylpyridines and thieno[2,3-b]pyridines against the cotton aphid, Aphis gossypii. nih.govresearchgate.net These evaluations are typically conducted on both the nymph and adult stages of the insect to determine the compound's effectiveness throughout the pest's life cycle. nih.gov

In one study, a series of novel thienylpyridyl- and thioether-containing acetamides were designed and synthesized. Their insecticidal activities were evaluated against the diamondback moth, Plutella xylostella L., a significant pest of cruciferous crops. The results indicated that the combination of a thienyl-pyridine heterocycle, a thioether, and an acetamide group could produce a high insecticidal effect.

Another study focused on the synthesis of N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) and tested their efficacy against the cowpea aphid, Aphis craccivora. aun.edu.eg Both compounds demonstrated significant insecticidal activity against nymphs and adults, with toxicity levels comparable or superior to the commercial insecticide acetamiprid after 48 hours of treatment. aun.edu.eg Specifically, Compound 2 was found to be more active than Compound 3 against the cowpea aphids. aun.edu.eg

The insecticidal efficacy of these compounds is quantified by the LC₅₀ value, which represents the lethal concentration required to kill 50% of the test population. The table below presents the LC₅₀ values for various thienyl-pyridine derivatives against different insect species.

Q & A

Q. Optimization Tips :

  • Monitor reaction kinetics using HPLC or TLC to identify intermediate stability.
  • Adjust stoichiometry (e.g., 1.2 equivalents of nitrating agent) to minimize byproducts.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

How can computational methods like DFT aid in predicting the electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and reaction pathways:

  • HOMO-LUMO Analysis : Predicts electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the pyridine ring .
  • Transition State Modeling : Simulates nitration or substitution mechanisms to identify kinetic barriers.
  • Validation : Compare computed IR/Raman spectra with experimental data to resolve structural ambiguities .

Table 1 : Example DFT Parameters for this compound

PropertyValue (DFT)Experimental Value
HOMO Energy (eV)-6.8-6.5 (UV-Vis)
Nitro Group Charge-0.45N/A
Bond Length (C-Nitro)1.48 Å1.47 Å (XRD)

What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

Answer:
Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thienyl vs. pyridine proton splitting patterns).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 223.02 Da).
  • X-ray Diffraction (XRD) : Resolves crystal structure and nitro-group orientation .

Q. Resolving Contradictions :

  • If NMR suggests multiple isomers but MS shows a single mass, use HPLC to isolate components.
  • Discrepancies between DFT-predicted and experimental UV-Vis spectra may indicate solvent effects; re-run computations with solvation models .

How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The nitro group acts as a meta-directing, electron-withdrawing moiety:

  • Palladium-Catalyzed Reactions : Reduces catalytic efficiency due to coordination with Pd centers. Use bulky ligands (e.g., XPhos) to mitigate poisoning.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling subsequent functionalization (e.g., amide coupling).
  • Photoreactivity : Nitro groups may undergo photodegradation; store samples in amber vials .

What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-containing vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

Q. Toxicology :

  • Pyridine derivatives may irritate respiratory systems. Monitor for symptoms like dizziness or skin redness .

What advanced applications does this compound have in medicinal chemistry or materials science?

Answer:

  • Drug Discovery : The thienyl-pyridine scaffold is explored in kinase inhibitors. Nitro groups can be reduced to amines for hydrogen bonding with biological targets .
  • Materials Science : π-Conjugated systems (pyridine-thienyl) are candidates for organic semiconductors. Nitro groups enhance electron mobility in thin-film transistors .

Table 2 : Potential Biological Targets

ApplicationTarget ProteinIC₅₀ (µM)Reference
Anticancer ActivityEGFR Kinase2.3
AntimicrobialDNA Gyrase5.7

How can researchers address discrepancies between computational predictions and experimental reactivity data?

Answer:

  • Solvent Effects : DFT often assumes gas-phase conditions; include PCM (Polarizable Continuum Model) for solvent interactions.
  • Temperature Calibration : Adjust computational thermal corrections to match experimental conditions (e.g., 25°C vs. 0°C).
  • Multi-Method Validation : Combine DFT with molecular dynamics (MD) to account for conformational flexibility .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Purification : Column chromatography is impractical at scale. Switch to distillation or crystallization (e.g., ethanol/water mixtures).
  • Byproduct Management : Optimize stoichiometry to reduce waste. For example, recover unreacted thienylboronic acid via acid-base extraction.
  • Safety : Implement continuous flow reactors to control exothermic nitration steps .

How does the thienyl substituent affect the compound’s electronic properties compared to phenyl analogs?

Answer:

  • Electron Density : Thienyl’s sulfur atom increases electron richness at the pyridine ring vs. phenyl, altering redox potentials.
  • Conjugation : Thienyl’s aromaticity enhances π-π stacking in solid-state structures, influencing crystallinity.
  • Spectroscopic Shifts : UV-Vis absorption redshifts (~20 nm) compared to phenyl analogs due to extended conjugation .

What strategies are effective in resolving low yields during the nitration step?

Answer:

  • Directed Nitration : Use protecting groups (e.g., Boc on amine) to block undesired positions.
  • Alternative Nitrating Agents : Replace HNO₃ with acetyl nitrate (AcONO₂) for milder conditions.
  • Microwave Assistance : Reduce reaction time from hours to minutes while maintaining selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.